2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone

描述

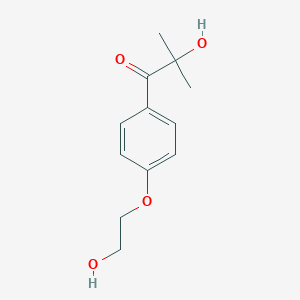

2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (IUPAC name: 1-[6-Hydroxy-4-(2-hydroxyethoxy)-6-methyl-2,4-cyclohexadien-1-yl]-1-propanone) is a photoinitiator widely used in ultraviolet (UV)-induced polymerization processes. Its molecular formula is C₁₂H₁₈O₄, with an average molecular mass of 226.27 g/mol and a monoisotopic mass of 226.120509 g/mol . Commercially known as Irgacure 2959, this compound is characterized by its dual hydroxyl groups and a propiophenone backbone, enabling efficient free radical generation under UV light (typically ~365 nm) .

Primarily employed in biomedical applications, Irgacure 2959 facilitates crosslinking in hydrogels for 3D bioprinting, drug delivery systems, and tissue engineering . However, its mild cytotoxicity and incomplete in vivo safety profile limit its use in clinical settings . Despite these challenges, its solubility in aqueous and organic solvents (e.g., PEGDA, acrylamide solutions) makes it a versatile choice for photopolymerization .

生物活性

2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone, also known as 2-Hydroxy-1-(4-(2-hydroxyethoxy)phenyl)-2-methylpropan-1-one, is a compound primarily recognized for its role as a photoinitiator in polymerization processes. Its chemical structure includes hydroxyl and ether functional groups, which contribute to its reactivity and biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.26 g/mol

- CAS Number : 106797-53-9

- Melting Point : 91 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 20 | 100 |

Cytotoxicity

The compound has shown cytotoxic effects on cancer cell lines, including breast and prostate cancer cells. Studies have utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| PC-3 (Prostate) | 30 |

| HeLa (Cervical) | 20 |

The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells. It activates caspase pathways, leading to programmed cell death. Additionally, it may interfere with DNA synthesis and repair mechanisms.

Case Studies

-

Photoinitiator Applications :

In a study published in Scientific Reports, researchers explored the use of this compound as a photoinitiator in the synthesis of polyacrylamide-grafted chitosan nanoparticles. The nanoparticles exhibited enhanced mechanical properties and stability, demonstrating the compound's utility in material science applications alongside its biological activities . -

Hydrogel Development :

Another study focused on developing injectable hydrogels using this compound as a cross-linking agent. The hydrogels showed promise for biomedical applications, particularly in tissue engineering due to their biocompatibility and ability to promote cell adhesion and proliferation . -

Anticancer Research :

A recent investigation into its anticancer properties revealed that treatment with the compound led to a significant reduction in tumor size in animal models of breast cancer. The study highlighted the potential for this compound as a therapeutic agent in cancer treatment .

科学研究应用

Photoinitiator in UV-Curable Systems

Overview:

As a photoinitiator, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone is essential for initiating polymerization upon exposure to UV light. It dissociates into reactive radicals that facilitate the curing of polymers.

Applications:

- Wood and Paper Coatings: It is utilized in UV curing formulations for wood, metal, plastic, and paper surfaces due to its lower volatility and odor compared to other photoinitiators like Irgacure 1173 .

- UV-VIS Curable PEG Hydrogels: The compound is employed in the preparation of polyethylene glycol (PEG) hydrogels for biomedical applications, showcasing its multifunctionality .

Biomedical Applications

Overview:

The compound's ability to form hydrogels makes it suitable for various biomedical applications, including drug delivery systems and tissue engineering.

Case Studies:

- PEG Hydrogel Formation: Research indicates that this compound can be used to create hydrogels that are biocompatible and biodegradable. These hydrogels can encapsulate drugs and release them in a controlled manner .

- Hyperbranched Polymers: It has been used in the synthesis of hyperbranched polymers that exhibit enhanced mechanical properties, making them suitable for use in medical devices .

Industrial Applications

Overview:

Beyond biomedical uses, this compound finds applications in various industrial processes.

Applications:

- Synthesis of Noble Metal Nanoparticles: The photoinitiator has been utilized in the synthesis of noble metal nanoparticles, which are important for catalysis and electronic applications .

- Thickening Agents and Emulsifiers: It is also employed as a thickening agent and emulsifier in cosmetic formulations and other consumer products .

Regulatory Status

The compound is recognized by regulatory bodies such as the FDA for use in water-based photocuring systems, affirming its safety and efficacy for industrial applications .

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone in research settings?

- Methodological Answer: Use nuclear magnetic resonance (NMR; 1H and 13C) to confirm structural features such as the hydroxyethoxy and methylpropiophenone groups. High-performance liquid chromatography (HPLC) with UV detection (λ ~280 nm) is critical for assessing purity (>98%), as specified in commercial technical data sheets . Mass spectrometry (MS) further validates molecular weight (224.25 g/mol) and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust formation. Store at 2–8°C in amber glass vials under nitrogen to minimize photodegradation, as recommended for similar photoactive compounds . In case of exposure, rinse eyes/skin with water for 15 minutes and consult safety data sheets (SDS) for emergency measures .

Q. How does the hydroxyethoxy group influence the compound’s physicochemical properties?

- Methodological Answer: The hydroxyethoxy moiety enhances hydrophilicity, making the compound suitable for aqueous photopolymerization systems. Compare solubility in polar (e.g., water, ethanol) vs. nonpolar solvents (e.g., toluene) via turbidity measurements. Computational modeling (e.g., DFT calculations) can predict hydrogen-bonding interactions affecting reactivity .

Advanced Research Questions

Q. What experimental designs are effective for studying its photochemical efficiency as a radical photoinitiator?

- Methodological Answer: Conduct UV-Vis spectroscopy (250–400 nm) to determine molar extinction coefficients and optimal excitation wavelengths. Use electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., TEMPO) to quantify radical generation rates. Compare polymerization kinetics (via real-time FTIR) with commercial photoinitiators like Irgacure 2959 .

Q. How can researchers mitigate cytotoxicity in biomedical applications (e.g., hydrogel fabrication)?

- Methodological Answer: Perform dose-response studies (0.01–0.5% w/v) using ISO 10993-5 protocols. Assess cell viability (MTT assay) in primary human fibroblasts or endothelial cells. Purify post-polymerization products via dialysis (MWCO 1 kDa) to remove unreacted initiator residues .

Q. What advanced techniques identify degradation byproducts during UV-induced polymerization?

- Methodological Answer: Employ LC-MS/MS with electrospray ionization (ESI) in positive/negative ion modes to detect fragmentation products. Compare degradation profiles under inert (N2) vs. oxidative (O2) atmospheres. Use radical scavengers (e.g., BHT) to distinguish between hydrolytic and radical-mediated degradation pathways .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer: Accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 4–12 weeks. Monitor purity via HPLC and degradation via GC-MS. Thermogravimetric analysis (TGA) determines thermal decomposition thresholds (>150°C) .

Q. Contradictions and Validation

相似化合物的比较

Irgacure 2959 belongs to the hydroxyalkylphenone class of photoinitiators. Below, it is compared with structurally and functionally related compounds, focusing on chemical properties, efficiency, and biocompatibility.

Structural and Functional Comparison

Table 1: Key Properties of Irgacure 2959 and Analogous Photoinitiators

Critical Analysis

Chemical Structure and Photoinitiation Efficiency

- Irgacure 2959 contains two hydroxyl groups and a hydroxyethoxy side chain, enhancing its solubility in hydrophilic matrices compared to non-polar analogs like Irgacure 1173 or 184 . This structural feature enables efficient crosslinking in aqueous environments, critical for biocompatible hydrogels .

- Phosphine oxide-based initiators (TPO, Irgacure 819) absorb at longer UV wavelengths (380–420 nm), enabling deeper curing in opaque materials but requiring higher energy input . Irgacure 2959 operates at 300–365 nm, balancing penetration depth and safety for cell-laden constructs .

Biocompatibility and Cytotoxicity

- Irgacure 2959 exhibits mild cytotoxicity due to residual initiator fragments post-polymerization, necessitating rigorous washing in biomedical applications . In contrast, phosphine oxide initiators (e.g., TPO) are more cytotoxic, restricting their use to non-biological systems .

- Irgacure 1173 , while less cytotoxic, lacks aqueous solubility, limiting its utility in hydrogel fabrication .

Research Findings and Limitations

- A 2019 study highlighted Irgacure 2959’s incomplete safety profile for in vivo use, urging further toxicological validation .

- Comparative studies show that Irgacure 2959 achieves ~80% cell viability in bioprinted constructs, outperforming TPO (<50%) but underperforming LAP (>90%) .

- Its hydrophilic nature reduces leaching in hydrogels compared to Irgacure 1173, enhancing long-term stability .

属性

IUPAC Name |

2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15)11(14)9-3-5-10(6-4-9)16-8-7-13/h3-6,13,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJKGAPPUXSSCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)C1=CC=C(C=C1)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044777 | |

| Record name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106797-53-9 | |

| Record name | 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106797-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Darocur 2959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106797539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4'-hydroxyethoxy-2-methylpropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。